2,3-dimethylpent-3-en-1-ol
Description
Significance of Branched Unsaturated Alcohols in Organic Chemistry Research
Branched unsaturated alcohols are fundamental building blocks in organic synthesis, valued for their versatile reactivity. youtube.comausetute.com.au The presence of both a hydroxyl group and a carbon-carbon double bond allows for a wide array of chemical transformations. researchgate.net These functional groups can react independently or in concert to create complex molecular architectures.
The branching in the carbon chain, such as the methyl groups in 2,3-dimethylpent-3-en-1-ol, introduces steric and electronic effects that influence the molecule's reactivity and the stereochemical outcome of reactions. This makes them valuable substrates in the synthesis of fine chemicals, fragrances, and pharmaceuticals where specific isomeric forms are required. ontosight.aichembk.com Researchers study these compounds to understand how structure dictates reactivity, which is a core principle of physical organic chemistry. researchgate.netuclan.ac.uk Their reactions, including oxidations, reductions, and rearrangements, are subjects of detailed mechanistic investigation. libretexts.org
Structural Characteristics of this compound Relevant to Chemical Reactivity Studies
The chemical identity and reactivity of this compound are directly derived from its molecular structure. Its chemical formula is C₇H₁₄O. nih.gov
Key structural features include:
An Allylic Alcohol System : The primary alcohol (-CH₂OH) is bonded to a carbon atom (C2) which is adjacent to a carbon-carbon double bond (C3=C4). This arrangement is the source of the "allylic" designation and is a primary driver of its reactivity.
A Trisubstituted Double Bond : The double bond between carbons 3 and 4 is trisubstituted, meaning it is bonded to three non-hydrogen groups (a methyl group, an ethyl group, and the rest of the molecule). This substitution pattern influences the stability of the alkene and its susceptibility to electrophilic addition.
Methyl Group Branching : The presence of methyl groups at positions C2 and C3 introduces steric hindrance around the chiral center (C2) and the double bond. These groups electronically influence the molecule by donating electron density, which can stabilize adjacent carbocationic intermediates that may form during reactions.
These characteristics make this compound a subject of interest for studying reaction mechanisms such as electrophilic additions, oxidations of the allylic alcohol, and rearrangements.
Table 1: Physicochemical Properties of this compound Below is an interactive table detailing the computed physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₇H₁₄O | nih.gov |
| Molecular Weight | 114.19 g/mol | nih.gov |
| CAS Number | 90388-39-9 | nih.gov |
| InChIKey | LLZSFWXLMHONIT-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CC=C(C)C(C)CO | nih.gov |
Overview of Existing Research on Related Unsaturated Alcohols and their Methodological Impact on this compound Investigations
While specific research literature on this compound is not extensively detailed in the provided results, the study of structurally similar unsaturated alcohols provides a clear methodological framework for its investigation. Compounds like 2,3-dimethylbut-3-en-1-ol (B1280170) and 2,3-dimethylpent-2-en-1-ol (B6266957) serve as valuable analogs.
Research on these related compounds typically involves a suite of analytical and synthetic methods that are directly applicable to the study of this compound:
Spectroscopic Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, identifying the connectivity of atoms, and determining stereochemistry. Infrared (IR) spectroscopy would be used to confirm the presence of the hydroxyl (-OH stretch) and alkene (C=C stretch) functional groups. Mass spectrometry (MS) helps to confirm the molecular weight and can reveal structural information through analysis of fragmentation patterns.
Reaction Studies : The oxidation of the primary alcohol group to form the corresponding aldehyde or carboxylic acid is a common reaction studied for these types of compounds. libretexts.org Additionally, reactions involving the double bond, such as electrophilic additions or catalytic hydrogenation, provide insight into its reactivity. The potential for rearrangement reactions, a characteristic of allylic systems, would also be a key area of investigation. fiveable.me
Computational Modeling : Techniques like Density Functional Theory (DFT) calculations can be used to model transition states and predict activation energies for various reaction pathways, offering a theoretical complement to experimental findings.
By applying these established methodologies, a comprehensive understanding of the chemical behavior of this compound can be achieved, building upon the knowledge gained from its structural relatives.
Table 2: Comparison of this compound with a Related Compound This interactive table compares the target compound with a structurally similar alcohol, highlighting key differences.
| Feature | This compound | 2,3-dimethylpent-2-en-1-ol | Source |
| Molecular Formula | C₇H₁₄O | C₇H₁₄O | nih.gov |
| Molecular Weight | 114.19 g/mol | 114.2 g/mol | nih.gov |
| Double Bond Position | Between C3 and C4 | Between C2 and C3 | nih.gov |
| Structural Note | The double bond is not conjugated with the alcohol. | The double bond is conjugated with the alcohol, which can enhance stability. |
Synthetic Methodologies and Route Development for this compound and its Analogues
The synthesis of this compound, a tertiary allylic alcohol, presents unique challenges and opportunities in organic synthesis. Its structure, featuring a trisubstituted double bond and a chiral center, necessitates careful consideration of regioselectivity and stereoselectivity. This article explores various synthetic strategies for this compound and its analogues, focusing on direct synthesis pathways and the development of stereoisomeric forms.
Structure
3D Structure
Properties
CAS No. |
3778-92-5 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-2,3-dimethylpent-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h4,7-8H,5H2,1-3H3/b6-4+ |
InChI Key |
LLZSFWXLMHONIT-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C(\C)/C(C)CO |
Canonical SMILES |
CC=C(C)C(C)CO |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2,3 Dimethylpent 3 En 1 Ol
Reactions Involving the Hydroxyl Group
The primary alcohol functionality in 2,3-dimethylpent-3-en-1-ol is a key site for various transformations, including oxidation, nucleophilic substitution, and derivatization through esterification and etherification.
Oxidation Pathways and Control for Selective Product Formation (e.g., to Ketones, Aldehydes)
The oxidation of the primary alcohol group in this compound can selectively yield either the corresponding aldehyde, 2,3-dimethylpent-3-enal, or, through rearrangement and further oxidation, ketones. The selective oxidation of allylic alcohols, such as this compound, without affecting the double bond is a crucial transformation in organic synthesis. researchgate.net The choice of oxidizing agent and reaction conditions is paramount to control the product outcome and prevent over-oxidation to carboxylic acids or cleavage of the C=C bond.
Modern catalytic systems offer high selectivity under mild conditions. For instance, palladium-based catalysts, such as Pd(OAc)₂, have demonstrated high efficiency in the aerobic oxidation of allylic alcohols. thieme-connect.com A system utilizing catalytic Pd(OAc)₂ in the presence of a base like triethylamine (Et₃N) under an oxygen atmosphere can selectively oxidize allylic alcohols more rapidly than their non-allylic counterparts. thieme-connect.com This selectivity is attributed to the potential coordination between the alkene and the palladium catalyst, facilitating the oxidation of the adjacent hydroxyl group. thieme-connect.com
Other catalytic methods for the selective oxidation of allylic alcohols include the use of iron nitrate/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems, which are effective for aerobic oxidation at room temperature. researchgate.net Zirconocene complexes have also been reported to catalyze the selective oxidation of the alcohol function in allylic alcohols to α,β-unsaturated carbonyl compounds. acs.org These methods provide pathways to synthesize 2,3-dimethylpent-3-enal while preserving the integrity of the carbon-carbon double bond.
| Catalyst System | Oxidant | Typical Product | Selectivity Feature |
| Pd(OAc)₂ / Et₃N | O₂ (aerobic) | Aldehyde | Preferential oxidation of allylic vs. non-allylic alcohols thieme-connect.com |
| Fe(NO₃)₃ / TEMPO / NaCl | O₂ (aerobic) | Aldehyde | Effective at room temperature researchgate.net |
| Zirconocene Complexes | Varies | Aldehyde/Ketone | Selective for the alcohol function acs.org |
| MnO₂ | Stoichiometric | Aldehyde | Classic reagent for selective oxidation of allylic alcohols thieme-connect.com |
Control over the reaction can prevent isomerization of the double bond, which can be a competing pathway under certain catalytic conditions. researchgate.netuni-rostock.de The careful selection of a catalyst that favors dehydrogenation of the alcohol over isomerization is key to achieving high yields of the desired unsaturated aldehyde.
Nucleophilic Substitution Reactions: Scope and Mechanistic Considerations
The hydroxyl group of this compound can be converted into a good leaving group, typically through protonation in an acidic medium, allowing it to be replaced by a nucleophile. libretexts.org These reactions in allylic systems can proceed through several mechanistic pathways, including Sₙ1, Sₙ2, Sₙ1', and Sₙ2'. spcmc.ac.inresearchgate.net
Under conditions that favor a unimolecular mechanism (Sₙ1), such as in the presence of a strong acid and a weak nucleophile, the protonated hydroxyl group departs to form a resonance-stabilized allylic carbocation. spcmc.ac.inquimicaorganica.org For this compound, this would generate a tertiary carbocation, which is relatively stable. However, due to resonance, the positive charge is delocalized across the allylic system. This allows the nucleophile to attack at two different positions, potentially leading to a mixture of products, including a rearranged product. This process is known as an Sₙ1' substitution. spcmc.ac.inwikipedia.org The regioselectivity of the nucleophilic attack is often determined by steric hindrance, with the attack occurring faster at the less hindered end of the allylic system. spcmc.ac.in
Alternatively, under conditions with a strong nucleophile and a substrate where the primary carbon is accessible, a bimolecular (Sₙ2) mechanism can occur. spcmc.ac.in A related pathway, the Sₙ2' reaction, involves the nucleophile attacking the carbon-carbon double bond at the γ-position in a concerted step, causing a shift of the double bond and displacement of the leaving group from the α-position. spcmc.ac.inwikipedia.org This pathway is more likely when the primary carbon (the α-position) is sterically hindered. spcmc.ac.in
Recent studies have shown that highly regio- and stereospecific Sₙ2' substitutions can be achieved using specific reagents. For example, zirconium oxo complexes have been used to mediate the reaction of allylic chlorides (which can be formed from the alcohol) to yield allylic alcohols with high specificity. nih.gov
Mechanistic Pathways for Nucleophilic Substitution:
Sₙ1: Formation of a resonance-stabilized allylic carbocation, leading to potential product mixtures. quimicaorganica.org
Sₙ2: Direct displacement of the leaving group by the nucleophile.
Sₙ1': Nucleophilic attack on a rearranged allylic carbocation. spcmc.ac.in
Sₙ2': Concerted nucleophilic attack at the γ-carbon with concomitant double bond migration and leaving group departure. wikipedia.org
Esterification and Etherification Reactions: Novel Methodologies
Esterification is a common reaction of the hydroxyl group. Classical methods involve reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. For allylic alcohols, this can sometimes be achieved by simply heating the alcohol with the carboxylic acid, occasionally without the need for a strong acid catalyst. google.com
More advanced methodologies provide greater control and efficiency. Catalytic asymmetric allylic esterification has been developed using palladium(II) catalysts. In these reactions, the allylic alcohol is first converted to an intermediate with a better leaving group, such as a trichloroacetimidate, which then reacts with a carboxylic acid in the presence of a chiral palladium catalyst to yield enantioenriched allylic esters. nih.gov This Sₙ2' substitution process can achieve high yields and excellent regioselectivity for the branched ester product. nih.gov
Etherification of this compound can be accomplished through various methods. Traditional Williamson ether synthesis is an option, though modern catalytic approaches offer milder conditions and improved selectivity. Palladium-catalyzed decarboxylative reactions using vinyl ethylene carbonate as an allyl donor have been established for the synthesis of allylic aryl ethers. frontiersin.org
Furthermore, gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols represents a novel route to allylic ethers with high regio- and stereoselectivity. acs.org Another innovative approach involves using a titanium oxide-supported molybdenum oxide catalyst for the dehydration reaction between an alcohol and allyl alcohol to form allyl ethers, with water as the only byproduct. rsc.org These methods provide versatile and sustainable routes to a wide range of ethers derived from allylic alcohols.
Reactions Involving the Carbon-Carbon Double Bond
The tetrasubstituted alkene moiety in this compound is a site of lower reactivity compared to less substituted alkenes due to steric hindrance. Nevertheless, it undergoes characteristic reactions such as electrophilic additions and reductions.
Electrophilic Addition Reactions: Regio- and Stereochemical Outcomes
Electrophilic addition to the double bond of this compound, for instance with hydrohalic acids (HX), proceeds via a two-step mechanism. masterorganicchemistry.com The first and rate-determining step is the protonation of the double bond by the electrophile (H⁺) to form a carbocation intermediate. lumenlearning.com
Regiochemistry: According to Markovnikov's rule, the proton will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. lumenlearning.commasterorganicchemistry.com In the case of this compound, the double bond is between carbons 3 and 4. Protonation of either carbon will lead to the formation of a tertiary carbocation. The relative stability of these two possible tertiary carbocations will dictate the major product. The subsequent attack by the nucleophile (e.g., Br⁻) on the carbocation yields the final product. chadsprep.com Due to the formation of a carbocation intermediate, rearrangements are possible if a more stable carbocation can be formed via a hydride or alkyl shift, although in this specific structure, a significant rearrangement is unlikely as a tertiary carbocation is already formed. openochem.orgchemistrysteps.com
Stereochemistry: The carbocation intermediate is planar (sp² hybridized). openochem.org The nucleophile can therefore attack from either face of the plane with roughly equal probability. If the addition creates new stereocenters, a mixture of stereoisomers (e.g., a racemic mixture if the starting material is achiral and a single new stereocenter is formed) is typically expected. chadsprep.comlibretexts.org Therefore, the hydrohalogenation of this compound is generally not stereoselective. chadsprep.com
Reduction Reactions of the Alkene Moiety for Saturated Alcohol Derivatives
The selective reduction of the carbon-carbon double bond in this compound to produce the corresponding saturated alcohol, 2,3-dimethylpentan-1-ol, is a valuable transformation. This requires a reagent that reduces the C=C bond without affecting the primary alcohol group.
Catalytic hydrogenation is the most common and effective method for this purpose. oup.com This reaction involves treating the unsaturated alcohol with hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). wikipedia.org The reaction is typically chemoselective, as standard hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce carbonyl groups but are generally unreactive towards isolated carbon-carbon double bonds. wikipedia.org
The hydrogenation of a sterically hindered, tetrasubstituted alkene like the one in this compound can be challenging and may require more forcing conditions or specialized catalysts compared to the hydrogenation of less substituted alkenes. researchgate.net Iridium-based catalysts, often with N,P-ligands, have been developed for the effective asymmetric hydrogenation of challenging substrates, including tetrasubstituted allylic alcohols. researchgate.netacs.org These advanced catalytic systems can proceed via dynamic kinetic resolution, allowing for the conversion of a racemic starting material into a single, highly enantioenriched saturated alcohol product. nih.govspringernature.com
| Reaction | Reagents | Product | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2,3-Dimethylpentan-1-ol | Selective for C=C bond; alcohol group is unaffected. oup.comwikipedia.org |
| Asymmetric Hydrogenation | H₂, Chiral Ir or Ru catalyst | Enantioenriched 2,3-Dimethylpentan-1-ol | Provides stereochemical control; effective for hindered alkenes. acs.orgnih.gov |
Cycloaddition and Metathesis Reactions of the Enol Functionality
While specific studies on the cycloaddition and metathesis reactions of this compound are not extensively documented in the literature, its structural features allow for predictions of its reactivity based on well-established principles for analogous systems.
Cycloaddition Reactions:
The carbon-carbon double bond in this compound can potentially act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.orgwikipedia.org
Diels-Alder Reaction: As a trisubstituted alkene, the reactivity of the double bond in this compound as a dienophile is expected to be modest. Diels-Alder reactions are generally facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. libretexts.orgmasterorganicchemistry.com The methyl groups on the double bond of this compound are weakly electron-donating, which can slightly increase the energy of the Highest Occupied Molecular Orbital (HOMO) but also contribute to significant steric hindrance, which can impede the approach of the diene. libretexts.org Reactions with highly reactive dienes might proceed, but would likely require forcing conditions (high temperature or pressure) and may face challenges with regioselectivity and stereoselectivity due to steric congestion around the double bond. The stereochemical outcome could also be influenced by the allylic alcohol group. nih.gov
1,3-Dipolar Cycloaddition: This class of reactions involves the addition of a 1,3-dipole (e.g., nitrones, azides) to the alkene (dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The stereoselectivity of such reactions with allylic and homoallylic alcohols can be significantly enhanced in the presence of Lewis acids. rsc.org For this compound, the coordination of a Lewis acid to the hydroxyl group could pre-organize the transition state, leading to a more ordered and selective cycloaddition. However, the steric bulk of the methyl groups at the C2 and C3 positions would still play a crucial role in dictating the facial selectivity of the dipole's approach. Computational studies on related systems have been instrumental in understanding and predicting the outcomes of such cycloadditions. nih.govescholarship.orgrsc.orgnih.gov
Metathesis Reactions:
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. However, the utility of highly substituted alkenes, such as the trisubstituted double bond in this compound, is often limited.
Ring-Closing Metathesis (RCM): To participate in RCM, this compound would first need to be elaborated into a diene. For instance, esterification or etherification of the primary alcohol with a moiety containing a terminal alkene would generate a suitable RCM precursor. The success of the subsequent cyclization would be highly dependent on the catalyst used and the size of the ring being formed. Tetrasubstituted cyclic olefins are challenging to form via RCM, and often require more reactive molybdenum alkylidene catalysts as opposed to standard ruthenium-based catalysts. nih.gov The presence of heteroatoms in the tether connecting the two olefins can influence the reaction's efficiency. soton.ac.uk
Cross-Metathesis (CM): The cross-metathesis of this compound with another olefin is expected to be challenging due to the steric hindrance around its double bond. illinois.edu Generally, sterically hindered and electron-deficient olefins are less reactive in metathesis. illinois.edu Cross-metathesis reactions involving a sterically hindered olefin often require a large excess of the less hindered partner to achieve reasonable yields of the desired cross-product and to minimize the formation of homodimers. researchgate.net Reactions with electron-deficient olefins, such as acrylates, can be particularly difficult. researchgate.net
Table 1: Predicted Reactivity of this compound in Cycloaddition and Metathesis Reactions
| Reaction Type | Predicted Reactivity | Key Influencing Factors | Potential Products |
| Diels-Alder | Low to Moderate | Steric hindrance from methyl groups; electronic nature of the diene. | Substituted cyclohexene derivatives. |
| 1,3-Dipolar Cycloaddition | Moderate | Steric hindrance; potential for Lewis acid catalysis to enhance selectivity. | Five-membered heterocyclic rings. |
| Ring-Closing Metathesis (of derivatives) | Challenging | Steric hindrance at the trisubstituted double bond; catalyst choice is critical. | Tri- or tetrasubstituted carbo- or heterocycles. |
| Cross-Metathesis | Low | High steric hindrance; potential for low conversion and catalyst decomposition. | New functionalized alkenes. |
Concerted and Radical Mechanisms in this compound Transformations
The transformations of this compound can proceed through either concerted or radical pathways, depending on the reaction conditions and reagents employed.
Concerted Mechanisms:
Pericyclic reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions mentioned above, are classic examples of concerted reactions. rsc.org These reactions proceed through a single, cyclic transition state where bond-breaking and bond-forming occur simultaneously, without the formation of any charged or radical intermediates. wikipedia.org
[4+2] Cycloadditions (Diels-Alder): The reaction of the enol functionality of this compound with a diene would be expected to follow a concerted [π4s + π2s] pathway, as dictated by the Woodward-Hoffmann rules. wikipedia.org The stereochemistry of the starting materials is retained in the product, a hallmark of a concerted process.
1,3-Dipolar Cycloadditions: These are also generally considered to be concerted pericyclic reactions. wikipedia.org The frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile, or vice versa) dictate the feasibility and regioselectivity of the reaction.
Radical Mechanisms:
While many reactions of alkenes and alcohols proceed via ionic or concerted pathways, radical mechanisms offer alternative routes for the functionalization of this compound. Radical reactions are typically initiated by light, heat, or a radical initiator.
Radical Addition to the Alkene: The double bond of this compound can undergo radical addition. For example, the addition of HBr in the presence of peroxides proceeds via a radical chain mechanism, leading to the anti-Markovnikov product. In this case, the bromine radical would add to the less substituted carbon (C-4), generating a more stable tertiary radical at C-3. This intermediate would then abstract a hydrogen atom from HBr to yield the product.
Radical Cyclization: If this compound were converted to a suitable precursor (e.g., by introduction of a radical acceptor and a radical precursor), intramolecular radical cyclization could be envisioned. The regioselectivity of such cyclizations is governed by Baldwin's rules, which favor the formation of five- and six-membered rings. The gem-dimethyl group at the C-2 position could influence the conformation of the transition state, a phenomenon known as the Thorpe-Ingold effect, which often accelerates cyclization reactions. wikipedia.org
Influence of Steric and Electronic Effects on Reactivity of this compound
The reactivity of this compound is a direct consequence of the steric and electronic effects exerted by its substituent groups.
Steric Effects:
The most significant feature of this compound is the steric congestion around the C2-C3-C4 core.
gem-Dimethyl Group: The two methyl groups at the C-2 and C-3 positions create substantial steric hindrance. This bulkiness can shield the double bond and the adjacent carbinol carbon from the approach of reagents, thereby slowing down reaction rates. rsc.org In cycloaddition and metathesis reactions, this steric hindrance is a major barrier to reactivity. libretexts.orgnih.gov However, the gem-dimethyl effect (a specific case of the Thorpe-Ingold effect) can also have a rate-accelerating effect in intramolecular reactions by restricting conformational freedom and favoring conformations that lead to cyclization. wikipedia.orgacs.orgresearchgate.net
Trisubstituted Alkene: The trisubstituted nature of the double bond itself contributes to steric hindrance, making it less accessible to reagents compared to a mono- or disubstituted alkene.
Electronic Effects:
The electronic properties of the methyl groups and the hydroxyl group also play a crucial role in the molecule's reactivity.
Alkyl Groups as Electron Donors: Alkyl groups are traditionally considered to be electron-donating through an inductive effect (+I effect). quora.comlibretexts.org This effect increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles. This enhanced nucleophilicity would favor reactions like electrophilic addition. However, some studies suggest that alkyl groups can also be weakly electron-withdrawing due to hyperconjugation with their empty molecular orbitals, and their effect can be context-dependent. stackexchange.comnih.gov In the gas phase, for instance, increased alkyl substitution increases the acidity of alcohols due to the polarizability of the alkyl groups. nih.gov
Allylic Alcohol: The hydroxyl group can exert both inductive and resonance effects. Its primary influence is often through its ability to coordinate with Lewis acids, which can activate the double bond for reactions like cycloadditions. rsc.org The activating effect of allylic groups in SN2 reactions is well-documented and is attributed to the stabilization of the transition state. nih.gov
Table 2: Summary of Steric and Electronic Effects in this compound
| Feature | Effect | Consequence on Reactivity |
| gem-Dimethyl Group | Steric Hindrance | Decreases reactivity in intermolecular reactions (e.g., cycloaddition, metathesis). |
| Thorpe-Ingold Effect | Can increase rates of intramolecular (cyclization) reactions. | |
| Trisubstituted Alkene | Steric Hindrance | Reduces accessibility of the double bond to reagents. |
| Alkyl Groups | Inductive Effect (+I) | Increases electron density of the double bond, enhancing reactivity towards electrophiles. |
| Polarizability | Stabilizes charged intermediates. | |
| Allylic Alcohol | Coordination Site | Can be activated by Lewis acids to promote and direct reactions. |
| Inductive/Resonance Effects | Can influence the electronic properties of the adjacent double bond. |
Stereochemical Investigations and Asymmetric Synthesis Relevant to 2,3 Dimethylpent 3 En 1 Ol
Chiral Catalyst Development for Enantioselective Synthesis of Allylic Alcohols
The enantioselective synthesis of allylic alcohols, including trisubstituted examples like 2,3-dimethylpent-3-en-1-ol, is a prominent goal in organic chemistry. A primary strategy involves the use of chiral catalysts to control the formation of stereocenters. Transition metal catalysis, particularly with palladium, has been extensively explored for asymmetric allylic alkylation (AAA) reactions, which can be adapted for the synthesis of chiral allylic alcohols. The effectiveness of these catalytic systems hinges on the design of chiral ligands that can effectively discriminate between enantiotopic faces of the substrate or prochiral nucleophile.
Chiral phosphine ligands are among the most successful classes of ligands for enantioselective allylic substitution reactions. The steric and electronic properties of these ligands can be fine-tuned to create a chiral pocket around the metal center, thereby influencing the stereochemical outcome of the reaction. While a wide array of chiral phosphine ligands have been developed, their performance can be highly substrate-dependent. For the synthesis of a specific target like this compound, a screening of different ligand families would be necessary to achieve high enantioselectivity.
Below is a representative table illustrating the performance of various types of chiral phosphine ligands in the asymmetric synthesis of a generic trisubstituted allylic alcohol, which could be analogous to the synthesis of this compound.
Table 1: Representative Performance of Chiral Phosphine Ligands in Asymmetric Allylic Alcohol Synthesis
| Entry | Chiral Ligand Type | Catalyst Precursor | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | BINAP | [Pd(allyl)Cl]₂ | THF | 0 | 85 | 92 |
| 2 | PHOX | Pd₂(dba)₃ | CH₂Cl₂ | -20 | 90 | 88 |
| 3 | Trost Ligand | [Pd(allyl)Cl]₂ | Toluene | 25 | 78 | 95 |
| 4 | Josiphos | Pd₂(dba)₃ | Dioxane | 0 | 82 | 90 |
The data presented are illustrative and highlight the general efficacy of these ligand classes in achieving high enantioselectivity in the synthesis of complex allylic alcohols. The choice of solvent and temperature are also critical parameters that must be optimized for any specific transformation.
Diastereoselective Control in Reactions Involving this compound
Given that this compound possesses two stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective control in reactions to form or involving this molecule can be achieved through various strategies, including substrate control, reagent control, and catalyst control.
In substrate-controlled reactions, the existing stereochemistry in a starting material directs the formation of a new stereocenter. For instance, if a chiral aldehyde is used as a precursor to this compound, the stereocenter in the aldehyde can influence the stereochemical outcome of the carbon-carbon bond-forming reaction.
Reagent-controlled diastereoselectivity relies on the use of a chiral reagent to favor the formation of one diastereomer over another. This is often observed in aldol-type reactions or additions of organometallic reagents to carbonyl compounds.
Catalyst-controlled diastereoselectivity is a powerful approach where the chiral catalyst not only induces enantioselectivity but also dictates the diastereomeric ratio of the product. This is particularly relevant in reactions that form both stereocenters simultaneously. The development of catalysts that can provide high levels of both diastereo- and enantioselectivity is a significant area of research. For reactions involving γ,δ-unsaturated alcohols, the careful selection of the catalyst and reaction conditions can lead to the preferential formation of either syn or anti diastereomers.
The following table provides a hypothetical example of how catalyst and substrate choice can influence the diastereoselectivity in the synthesis of a 2,3-disubstituted pentenol system.
Table 2: Influence of Catalyst and Substrate on Diastereoselectivity
| Entry | Substrate | Catalyst/Reagent | Conditions | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| 1 | Achiral Aldehyde | Chiral Catalyst A | -78 °C, THF | 95:5 |
| 2 | Achiral Aldehyde | Chiral Catalyst B | -78 °C, THF | 10:90 |
| 3 | Chiral Aldehyde (R) | Achiral Reagent | 0 °C, Et₂O | 80:20 (Substrate Control) |
| 4 | Chiral Aldehyde (R) | Chiral Catalyst A | -78 °C, THF | >99:1 (Matched Case) |
| 5 | Chiral Aldehyde (R) | Chiral Catalyst B | -78 °C, THF | 50:50 (Mismatched Case) |
Analysis of Stereochemical Integrity in Reaction Pathways
Maintaining the stereochemical integrity of a chiral molecule throughout a reaction sequence is paramount. For allylic alcohols like this compound, reactions at the allylic position can proceed through different mechanisms, some of which may lead to a loss or inversion of stereochemistry.
For example, S_N_2' reactions, where a nucleophile attacks the double bond at the γ-position, leading to a shift of the double bond and displacement of the leaving group, are common for allylic systems. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism. A concerted S_N_2' reaction often proceeds with syn-stereoselectivity, meaning the nucleophile adds to the same face as the departing leaving group. In contrast, a stepwise mechanism involving a carbocationic intermediate could lead to a mixture of stereoisomers.
It is therefore crucial to carefully select reaction conditions that favor a stereospecific pathway. The choice of solvent, temperature, and the nature of the nucleophile and leaving group can all influence the stereochemical outcome. Spectroscopic and chromatographic techniques are essential to verify the stereochemical integrity of the products.
Advanced Methodologies for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess (ee) is fundamental to any study in asymmetric synthesis. For allylic alcohols such as this compound, the most common and reliable methods for ee determination are chiral chromatography, specifically high-performance liquid chromatography (HPLC) and gas chromatography (GC).
In chiral HPLC, the enantiomers are separated on a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including alcohols.
Chiral GC is another powerful technique, particularly for volatile compounds. Similar to HPLC, it utilizes a chiral stationary phase to resolve the enantiomers. Often, derivatization of the alcohol to a more volatile ester or ether is necessary to achieve good separation and peak shape.
The following table outlines typical conditions for the chiral chromatographic analysis of a generic chiral allylic alcohol.
Table 3: Typical Methodologies for Enantiomeric Excess Determination
| Method | Column Type | Mobile Phase / Carrier Gas | Detection | Typical Application |
|---|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV (after derivatization) or Refractive Index | Direct analysis of enantiomeric ratio |
| Chiral GC | Cyclodextrin-based (e.g., Beta DEX™ 225) | Helium | Flame Ionization Detector (FID) | Analysis of volatile derivatives (e.g., acetates) |
Spectroscopic Characterization Methodologies and Advanced Analysis of 2,3 Dimethylpent 3 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2,3-dimethylpent-3-en-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the attached protons.
While specific experimental spectra for this compound are not widely available, the expected chemical shifts can be predicted based on the analysis of similar unsaturated alcohols and standard chemical shift ranges. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in different chemical environments. The hydroxyl proton (-OH) typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would be deshielded and appear in the range of 3.4-4.5 ppm. openstax.org The vinylic proton (=CH-) would resonate further downfield, typically in the 5.0-6.0 ppm region. The various methyl (-CH₃) and methylene (-CH₂-) protons would have characteristic chemical shifts and splitting patterns based on their neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-1) is expected to appear in the range of 50-80 ppm. openstax.org The sp² hybridized carbons of the double bond (C-3 and C-4) would be found further downfield, typically between 100 and 150 ppm. The remaining sp³ hybridized methyl and alkane carbons would appear in the upfield region of the spectrum. The use of deuterated solvents like CDCl₃ is common for such analyses. docbrown.info
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (on C2) | ~1.0 | ~15-20 |
| -CH₃ (on C3) | ~1.7 | ~15-20 |
| -CH₃ (on C4) | ~1.6 | ~12-18 |
| -CH₂- (on C5) | ~5.3 (quartet) | ~120-140 |
| -CH- (on C2) | ~2.5 (multiplet) | ~40-50 |
| C= (on C3) | - | ~125-145 |
| -CH₂OH (on C1) | ~3.5 (doublet) | ~60-70 |
| -OH | Variable (broad singlet) | - |
Note: These are estimated values and actual experimental data may vary.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and spatial relationships between atoms. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the protons on C-1 and C-2, the proton on C-2 and the adjacent methyl protons, and the vinylic proton on C-4 with the protons of the C-5 methyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This technique would definitively link each proton signal to its corresponding carbon atom in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (like C-3 in this molecule) and for piecing together the carbon skeleton by observing long-range couplings. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is crucial for determining the stereochemistry of the molecule, for instance, the relative orientation of the substituents around the double bond (E/Z isomerism).
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Studies
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and alkene functionalities.
O-H Stretch: A strong and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in alcohols. openstax.orgorgchemboulder.com The broadening is due to hydrogen bonding.
C=C Stretch: A medium intensity absorption is expected in the 1640-1680 cm⁻¹ region, corresponding to the C=C stretching vibration of the alkene group.
C-O Stretch: A strong band in the 1050-1260 cm⁻¹ range would indicate the C-O stretching vibration of the primary alcohol. orgchemboulder.com
C-H Stretches: Absorptions just above 3000 cm⁻¹ would correspond to the C-H stretching of the vinylic proton, while those just below 3000 cm⁻¹ are due to the C-H stretching of the alkyl portions of the molecule. masterorganicchemistry.com
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |
| Alkene (C=C) | C=C Stretch | 1640-1680 | Medium |
| Alcohol (C-O) | C-O Stretch | 1050-1260 | Strong |
| Vinylic C-H | =C-H Stretch | ~3010-3095 | Medium |
| Alkyl C-H | -C-H Stretch | ~2850-2960 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 114.19 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 114. Common fragmentation pathways for alcohols include:
Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For this compound, this could lead to the loss of a propyl radical to form a fragment at m/z 71.
Dehydration: The loss of a water molecule (18 amu) from the molecular ion, leading to a peak at m/z 96. openstax.org
Loss of a Methyl Radical: Cleavage of a methyl group (15 amu) could result in a peak at m/z 99.
Advanced Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.
Gas Chromatography (GC): GC is a primary method for analyzing volatile compounds like alcohols. purdue.edu When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides high-resolution separation and definitive identification of components in a mixture. researchgate.netnih.gov A suitable capillary column, such as one with a polar stationary phase, would be used for the analysis.
High-Performance Liquid Chromatography (HPLC): While less common for this type of volatile alcohol, HPLC can also be used for purity assessment, particularly for non-volatile impurities. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of water and acetonitrile or methanol) and a UV detector set at a low wavelength (around 210 nm) could be employed.
These chromatographic methods are crucial for quality control, ensuring that the compound meets the required purity specifications for its intended application and for profiling any by-products from its synthesis.
Computational Chemistry and Theoretical Modeling of 2,3 Dimethylpent 3 En 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 2,3-dimethylpent-3-en-1-ol, DFT calculations would provide valuable insights into its electronic properties and reactivity.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations are widely used to predict spectroscopic parameters. For this compound, theoretical ¹H and ¹³C NMR chemical shifts could be calculated and compared with experimental data to validate the computed structure. Similarly, the vibrational frequencies in the infrared (IR) spectrum could be computed to help assign experimental spectral bands to specific molecular vibrations. However, no specific studies containing these predictions for this compound are currently available.
Analysis of HOMO-LUMO Gaps and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability. A detailed analysis of the frontier molecular orbitals of this compound would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. At present, such an analysis for this specific compound has not been published.
Conformational Analysis and Energy Minimization Studies of this compound
Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. Energy minimization studies, typically performed using molecular mechanics or quantum mechanical methods, would identify the lowest energy (most stable) conformation of the molecule. This information is critical for understanding its physical properties and biological activity. No specific conformational analysis studies for this compound have been found in the literature.
Transition State Modeling and Reaction Energetics of this compound Transformations
Computational chemistry is instrumental in studying reaction mechanisms. Transition state modeling allows for the determination of the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. This information is used to calculate the activation energy and reaction rates. For transformations involving this compound, such as dehydration or oxidation, transition state modeling would elucidate the mechanistic pathways. However, published studies on the reaction energetics of this specific alcohol are lacking.
Molecular Dynamics Simulations to Explore Solvent Effects and Interactions
Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of a molecular system. For this compound, MD simulations could be used to understand its behavior in different solvents, including how solvent molecules arrange around it and affect its conformation and dynamics. These simulations provide insights that are crucial for understanding reaction kinetics and solvation thermodynamics in a condensed phase. To date, no MD simulation studies specifically focusing on this compound have been reported.
Biradical and Ionic Transition State Characterization
Certain chemical reactions can proceed through transition states that have significant biradical or ionic character. The characterization of such transition states is a complex computational task that provides deep insight into the reaction mechanism. For reactions involving this compound, particularly those involving radical pathways or rearrangements, the identification and characterization of biradical or ionic transition states would be of great interest. Unfortunately, there is no available research on this topic for the specified compound.
Applications As Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
Role of 2,3-Dimethylpent-3-en-1-ol in the Synthesis of Natural Products
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in numerous biologically active molecules, particularly terpenes and polyketides. The chiral center and the trisubstituted double bond make it a valuable synthon for constructing key fragments of these complex natural products.
For instance, the carbon skeleton of this compound can be envisaged as a precursor to subunits within sesquiterpenes and diterpenes. Through stereoselective transformations, the hydroxyl group can be used to direct further functionalization, while the double bond can participate in various cyclization reactions, such as Prins or ene reactions, to construct carbocyclic ring systems characteristic of many terpenoids.
Table 1: Potential Natural Product Skeletons Accessible from this compound
| Natural Product Class | Key Synthetic Transformation | Resulting Structural Motif |
| Sesquiterpenes | Intramolecular Ene Reaction | Substituted Cyclohexane Ring |
| Diterpenes | Stepwise Annulation Strategy | Decalin Substructure |
| Polyketides | Iterative Aldol Additions | Chiral Propionate Units |
This table presents hypothetical synthetic pathways to illustrate the potential of this compound in natural product synthesis.
Utilization in the Construction of Pharmaceutical Precursors and Agrochemicals
The structural components of this compound are valuable in the design and synthesis of precursors for pharmaceuticals and agrochemicals. The allylic alcohol functionality is a key feature that can be transformed into various other functional groups, making it a versatile starting material.
In pharmaceutical synthesis, the chiral backbone of this compound can be incorporated into the synthesis of antiviral or anticancer drug precursors. For example, the stereocenter can be retained through careful synthetic manipulations to produce enantiomerically pure intermediates, which is often a critical requirement for biological activity.
Development of Novel Cascade Reactions and Multi-Component Transformations Involving this compound
The reactivity of the double bond and the hydroxyl group in this compound makes it an ideal substrate for the development of novel cascade and multi-component reactions. These reactions are of significant interest in modern organic synthesis as they allow for the construction of complex molecules in a single step, thereby increasing efficiency and reducing waste.
One potential cascade reaction could involve an initial oxidation of the primary alcohol to an aldehyde, followed by an intramolecular hetero-Diels-Alder reaction if an appropriate diene is present in the molecule. This would lead to the rapid construction of a complex heterocyclic system.
Furthermore, this compound and its derivatives can participate in powerful multi-component transformations like the Pauson-Khand reaction. This reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. By tethering an alkyne to the alcohol, an intramolecular Pauson-Khand reaction could be employed to synthesize bicyclic systems.
Table 2: Plausible Cascade and Multi-Component Reactions of this compound Derivatives
| Reaction Type | Reactants | Product Class |
| Tandem Oxidation-Ene Reaction | This compound, Oxidant | Substituted Cyclopentane |
| Intramolecular Diels-Alder | Acrylate ester of this compound | Bicyclic Lactone |
| Pauson-Khand Reaction | Alkyne-tethered ether of this compound, Co₂(CO)₈ | Fused Cyclopentenone |
This table outlines hypothetical yet mechanistically sound cascade and multi-component reactions involving derivatives of this compound.
Precursor to Other Functionalized Aliphatic Compounds
Beyond its direct use in complex synthesis, this compound serves as a valuable precursor to a range of other functionalized aliphatic compounds through various chemical transformations.
Table 3: Key Transformations of this compound
| Reaction | Reagents | Product |
| Epoxidation | m-CPBA | 2,3-Epoxy-2,3-dimethylpentan-1-ol |
| Dihydroxylation | OsO₄, NMO | 2,3-Dimethylpentane-1,3,4-triol |
| Oxidative Cleavage | O₃; then DMS | 2,3-Dioxobutanal and Propanal |
| Hydroformylation | CO, H₂, Rh catalyst | 3,4-Dimethyl-2-hydroxyhexanal |
| Dehydration | H₂SO₄, heat | 2,3-Dimethyl-1,3-pentadiene |
The epoxidation of the double bond, for example, yields a chiral epoxide which is a versatile intermediate for the introduction of various nucleophiles through ring-opening reactions. Dihydroxylation provides access to polyol structures. Oxidative cleavage of the double bond can generate smaller, bifunctional fragments that can be used in other synthetic routes. Hydroformylation introduces an aldehyde group, further increasing the synthetic handles available on the molecule. Finally, dehydration of the alcohol can lead to the formation of 2,3-dimethyl-1,3-butadiene, a conjugated diene that is a valuable partner in Diels-Alder reactions. atc.io
Environmental Fate and Degradation Pathways of 2,3 Dimethylpent 3 En 1 Ol
Phototransformation Mechanisms in Aqueous and Atmospheric Environments
Atmospheric Phototransformation
The primary removal process for volatile organic compounds (VOCs) like 2,3-dimethylpent-3-en-1-ol in the atmosphere is through phototransformation, initiated by reaction with photochemically generated radicals. The most significant of these is the hydroxyl radical (•OH). scielo.brresearchgate.net
For unsaturated alcohols, the atmospheric oxidation mechanism is dominated by the reaction at the carbon-carbon double bond rather than the alcohol functional group. scielo.brscispace.com The reaction of •OH radicals with this compound is expected to proceed via electrophilic addition to the double bond at the C3 and C4 positions. This addition forms a transient, highly reactive hydroxyalkyl radical intermediate. Subsequent reactions with molecular oxygen (O₂) lead to the formation of a peroxy radical (RO₂•).
In the presence of nitrogen oxides (NOx), this peroxy radical can react further to form a variety of smaller, oxygenated products. Theoretical studies on the simplest enol, vinyl alcohol, suggest a short atmospheric lifetime of around 4 hours due to its rapid reaction with •OH radicals. acs.org This indicates that this compound is likely to be degraded relatively quickly in the sunlit troposphere. Other atmospheric oxidants, such as ozone (O₃) and the nitrate radical (NO₃•), may also contribute to the degradation, particularly during the nighttime for the nitrate radical, though reactions with •OH are typically dominant during the day. scielo.br Direct photolysis is generally considered a negligible loss process for alcohols in the atmosphere. scielo.br
Aqueous Phototransformation
Hydrolysis Pathways under Varying Environmental Conditions
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For an alcohol, this would involve the cleavage of the carbon-oxygen bond. Alcohols are generally stable towards hydrolysis under neutral pH conditions typical of most environmental waters. nist.gov
This compound is an allylic alcohol, meaning the hydroxyl group is attached to a carbon atom adjacent to a double bond. While the allylic position can enhance reactivity in certain substitution reactions, the C-O bond of an alcohol is not typically susceptible to hydrolysis without strong acid or base catalysis, conditions not commonly found in the environment. nist.gov Studies on related compounds, such as allyl formate, show that ester linkages are readily hydrolyzed back to the corresponding alcohol, indicating the relative stability of the alcohol itself. chemicalprocessing.com Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment under typical pH ranges (pH 5-9).
Biodegradation Pathways: Aerobic and Anaerobic Transformation Studies
Biodegradation is the breakdown of organic substances by microorganisms and is a crucial process for the removal of chemicals from soil and water. The rate and extent of biodegradation depend on the chemical structure of the compound and the prevailing environmental conditions (presence of oxygen, nutrients, microbial population).
Aerobic Biodegradation
Under aerobic conditions (in the presence of oxygen), microorganisms utilize oxygenases to initiate the breakdown of organic molecules. nih.gov For a compound like this compound, several aerobic degradation pathways are plausible. The initial attack could occur at the double bond, potentially leading to epoxidation followed by hydrolysis to a diol, or at the alcohol group, oxidizing it to an aldehyde and then a carboxylic acid. Another pathway could involve the oxidation of one of the methyl groups.
The presence of branching in the molecule, such as the two methyl groups in this compound, can influence the rate of biodegradation. Studies on alkanes have shown that branched-chain structures can be more resistant to microbial degradation than their linear counterparts. nih.gov This suggests that the biodegradation of this compound might be slower than that of a straight-chain C7 unsaturated alcohol.
Anaerobic Biodegradation
In the absence of oxygen, anaerobic microorganisms employ different strategies to degrade organic compounds. nih.gov For hydrocarbons, a common activation mechanism involves the addition of the substrate to fumarate, catalyzed by the enzyme alkylsuccinate synthase. nih.gov This pathway has been observed in the anaerobic degradation of C7 and C8 iso-alkanes, which are structurally related to the saturated backbone of this compound. nih.gov It is conceivable that a similar mechanism could initiate the anaerobic degradation of this unsaturated alcohol, leading to the formation of succinylated intermediates that can then be further metabolized. The complete anaerobic degradation process, known as mineralization, ultimately produces methane and carbon dioxide.
Identification and Characterization of Primary and Secondary Degradation Products
Specific studies identifying the degradation products of this compound have not been reported. However, based on established mechanisms for similar compounds, a range of likely primary and secondary degradation products can be predicted.
Atmospheric Degradation Products
The atmospheric oxidation initiated by •OH radical attack on the double bond is expected to be the primary degradation route. This reaction can lead to the cleavage of the C=C bond, resulting in the formation of smaller carbonyl compounds.
Primary Products: The initial reaction with •OH and O₂ would form peroxy radicals, which can then react, particularly in NOx-polluted environments, to yield a variety of products. Cleavage of the double bond would likely result in the formation of acetaldehyde and 2-hydroxy-2-methylbutanal. Oxidation of the alcohol functional group without C-C bond cleavage could yield 2,3-dimethylpent-3-en-1-al.
Secondary Products: The primary aldehyde products are themselves reactive and can be further oxidized in the atmosphere. Acetaldehyde can be oxidized to acetic acid or, through reaction with •OH and NOx, can lead to the formation of peroxyacetyl nitrate (PAN). scielo.brresearchgate.net The other primary products would also undergo further oxidation, eventually leading to smaller, more stable molecules like formaldehyde, formic acid, and ultimately carbon dioxide. acs.org
The table below summarizes the potential degradation products from atmospheric oxidation.
| Degradation Pathway | Primary Products | Secondary Products |
| Atmospheric Oxidation (OH Radical Attack) | 2,3-Dimethylpent-3-en-1-al | Acetic Acid |
| Acetaldehyde | Peroxyacetyl Nitrate (PAN) | |
| 2-Hydroxy-2-methylbutanal | Formic Acid | |
| Formaldehyde | ||
| Carbon Dioxide |
Hydrolysis and Biodegradation Products
As hydrolysis is not expected to be a significant pathway, no hydrolysis products are anticipated under typical environmental conditions.
The identification of biodegradation products would require specific experimental studies. Based on known metabolic pathways, aerobic biodegradation would likely proceed through a series of oxidation steps, leading to intermediates such as the corresponding aldehyde (2,3-dimethylpent-3-en-1-al) and carboxylic acid (2,3-dimethylpent-3-enoic acid), before the carbon skeleton is broken down and ultimately mineralized to CO₂. Anaerobic degradation might produce succinate adducts as initial intermediates. nih.gov
Future Research Directions and Unexplored Avenues for 2,3 Dimethylpent 3 En 1 Ol
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of 2,3-dimethylpent-3-en-1-ol and its derivatives can be significantly advanced through the development of innovative catalytic systems. Future research should focus on enhancing reaction efficiency, improving selectivity (regio-, stereo-, and enantioselectivity), and expanding the scope of accessible transformations.
One promising area is the use of transition metal catalysts for the asymmetric synthesis of chiral variants of this compound. While racemic mixtures can be produced through various methods, the development of catalytic systems that can deliver high enantiomeric excess would be a significant breakthrough, opening doors to its use in the synthesis of pharmaceuticals and other bioactive molecules. For instance, adapting existing methods for the catalytic asymmetric vinylation of ketones could provide a direct route to enantioenriched this compound.
Furthermore, the exploration of bimetallic catalytic systems could offer synergistic effects, leading to higher yields and selectivities under milder reaction conditions. The combination of a soft transition metal, to activate the allylic system, with a Lewis acid, to activate the electrophile or nucleophile, could provide a powerful tool for novel transformations.
| Catalytic System | Potential Advantage | Research Focus |
| Chiral Transition Metal Complexes (e.g., Rh, Ru, Pd) | Enantioselective synthesis | Ligand design and optimization for high enantiomeric excess. |
| Bimetallic Catalysts | Synergistic activity, milder conditions | Exploring different metal combinations and their catalytic compatibility. |
| Photocatalysis | Green and sustainable approach | Development of visible-light-active catalysts for novel transformations. |
| Biocatalysis | High selectivity and sustainability | Enzyme screening and engineering for the synthesis and modification of this compound. |
Development of Sustainable and Green Synthesis Methods
In line with the growing emphasis on environmentally benign chemical processes, future research should prioritize the development of sustainable and green synthesis methods for this compound. This includes the use of renewable starting materials, atom-economical reactions, and the replacement of hazardous reagents and solvents with greener alternatives.
One avenue of exploration is the use of biomass-derived feedstocks as starting materials. Investigating catalytic routes to convert biorenewable platform molecules into precursors for this compound would contribute to a more sustainable chemical industry.
The implementation of solvent-free reaction conditions or the use of green solvents such as water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of its synthesis. For example, exploring enzyme-catalyzed reactions in aqueous media could offer a highly selective and environmentally friendly approach.
| Green Chemistry Principle | Application to this compound Synthesis |
| Use of Renewable Feedstocks | Investigating pathways from biomass-derived platform molecules. |
| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. |
| Use of Safer Solvents and Auxiliaries | Exploring reactions in water, supercritical CO2, or under solvent-free conditions. |
| Catalysis | Developing highly efficient and recyclable catalysts to minimize waste. |
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Real-Time Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for the rational design of more efficient and selective processes. The application of advanced spectroscopic techniques can provide unprecedented insights into the transient intermediates and transition states that govern these reactions.
Ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, can be employed to probe the dynamics of photochemical and photophysical processes involving this compound. This could be particularly valuable for understanding the mechanisms of potential photocatalytic reactions.
Real-time reaction monitoring using techniques like in-situ NMR or Raman spectroscopy can provide valuable kinetic data and help to identify reaction intermediates, leading to a more complete mechanistic picture. This information is essential for optimizing reaction conditions and catalyst performance.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis. For this compound, these computational tools can be leveraged to accelerate the discovery of new reactions, predict reaction outcomes, and optimize synthetic routes.
ML models can be trained on large datasets of known reactions to predict the feasibility and outcome of new transformations involving this compound. This can help researchers to prioritize experiments and avoid unproductive reaction pathways. For instance, AI algorithms could be used to predict the regioselectivity of electrophilic additions to the double bond or the stereochemical outcome of asymmetric catalytic reactions.
Furthermore, AI can be employed in the de novo design of novel catalysts with enhanced activity and selectivity for specific transformations of this compound. By learning the structure-activity relationships of existing catalysts, machine learning models can propose new ligand architectures or catalyst compositions with improved performance.
Expanding the Scope of Application in Emerging Fields of Organic Materials Science
The unique structural features of this compound, including its tertiary alcohol and a trisubstituted double bond, make it an interesting building block for the synthesis of novel organic materials. Future research should explore its potential applications in polymer chemistry, supramolecular chemistry, and the development of functional materials.
The hydroxyl group of this compound can be functionalized to introduce polymerizable groups, allowing for its incorporation into polymers. The resulting polymers may exhibit interesting properties due to the presence of the bulky dimethylpentenyl side chain, which could influence their thermal and mechanical properties.
The double bond can also serve as a handle for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties. For example, epoxidation of the double bond followed by ring-opening reactions could lead to the formation of functional diols, which are valuable monomers for polyesters and polyurethanes. The exploration of its use as a comonomer in the production of specialty polymers and resins is a promising avenue for future research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dimethylpent-3-en-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves allylic alcohol formation via acid-catalyzed hydration of 2,3-dimethylpent-3-ene or hydroboration-oxidation of substituted alkenes. For example, hydroboration with disiamylborane followed by oxidative workup can yield the alcohol regioselectively. Reaction temperature (0–25°C) and solvent polarity (e.g., THF) critically influence yield . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended.
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- GC/MS : Retention indices (e.g., Kovats) and fragmentation patterns (e.g., m/z 86 base peak for alcohol derivatives) confirm molecular weight and functional groups. Compare with libraries like NIST or Adams’ essential oil databases .
- NMR : H NMR shows peaks for the hydroxyl proton (δ 1.5–2.0 ppm, broad), allylic methyl groups (δ 1.2–1.4 ppm), and olefinic protons (δ 5.2–5.6 ppm). C NMR distinguishes quaternary carbons near the double bond (δ 120–130 ppm) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use chemical goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereochemical outcomes in the synthesis of this compound be controlled, and what techniques validate enantiomeric purity?
- Methodological Answer : Chiral catalysts (e.g., Sharpless epoxidation derivatives) or enzymatic resolution can enforce stereocontrol. Enantiomeric excess is quantified via chiral GC columns or polarimetry. Computational modeling (DFT) predicts preferred transition states to guide synthetic design .
Q. What mechanistic insights explain the reactivity of this compound in electrophilic addition reactions?
- Methodological Answer : The allylic alcohol’s electron-rich double bond favors electrophilic attacks (e.g., bromination or epoxidation). Kinetic studies (e.g., monitoring by H NMR) reveal regioselectivity driven by carbocation stability at the tertiary carbon. Competing pathways (e.g., hydration vs. elimination) are pH-dependent .
Q. How can environmental samples be analyzed for trace amounts of this compound, and what are key interference factors?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC/MS detects sub-ppb concentrations. Matrix effects (e.g., humic acids in soil) are mitigated via isotopic dilution (e.g., deuterated internal standards). Limit of detection (LOD) validation follows EPA guidelines .
Q. How should researchers address contradictory data in studies on the compound’s thermodynamic properties (e.g., boiling point, solubility)?
- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Validate purity via DSC (differential scanning calorimetry) for melting points and headspace GC for volatility. Cross-reference with IUPAC-recommended methods and replicate under controlled conditions (e.g., ASTM standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
